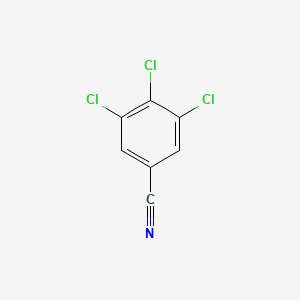

3,4,5-Trichlorobenzonitrile

Description

Contextualization within Halogenated Aromatic Nitriles

3,4,5-Trichlorobenzonitrile is a member of the halogenated aromatic nitriles, a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. These compounds are notable for their chemical reactivity and are significant as intermediates in the synthesis of a wide array of fine chemicals. The presence of both electron-withdrawing halogen atoms and the nitrile group on the aromatic ring imparts a unique chemical character to these molecules. ontosight.ai The chlorine atoms enhance the compound's stability and influence its reactivity, often making the aromatic ring susceptible to nucleophilic substitution reactions. ontosight.ai The nitrile group provides a site for various chemical transformations, including hydrolysis to carboxylic acids or reduction to amines.

Halogenated aromatic nitriles, in general, are pivotal building blocks in several industrial sectors. They serve as precursors for the production of pharmaceuticals, agrochemicals such as herbicides and pesticides, and dyes. cymitquimica.comresearchgate.net The specific arrangement and number of halogen atoms on the benzene ring, as seen in the various isomers of trichlorobenzonitrile, allow for fine-tuning of the molecule's physical and chemical properties to suit different synthetic needs.

Historical Overview of Trichlorobenzonitrile Research

Early research into trichlorobenzonitriles dates back to the beginning of the 20th century. A notable publication by Francih Edward Matthews in 1901 detailed the synthesis of a trichlorobenzonitrile through the reaction of alcoholic soda with the hexachloride of benzonitrile (B105546). rsc.org This work described the subsequent hydrolysis of the trichlorobenzonitrile to form a trichlorobenzoic acid, which was identified as the 2,3,5-isomer. rsc.org While this early study did not focus on the 3,4,5-isomer, it laid the groundwork for the chemistry of this class of compounds.

Specific research and industrial interest in 3,4,5-trichlorobenzonitrile and its isomers became more apparent in the latter half of the 20th century. Patents from the 1980s, for instance, mention 3,4,5-trichlorobenzonitrile among other chlorinated and chloro-fluoro aromatic compounds useful as chemical intermediates. googleapis.comgoogle.com These documents highlight the role of these compounds in the synthesis of more complex molecules, indicating their established value in chemical manufacturing by that period. The development of synthetic methods, such as the Sandmeyer reaction, provided more controlled routes to specific isomers like the 2,3,4- and 2,3,5-trichlorobenzonitriles, starting from the corresponding anilines.

Significance of 3,4,5-Trichlorobenzonitrile in Contemporary Chemical Science

In modern chemical science, 3,4,5-trichlorobenzonitrile is primarily valued as a versatile synthetic intermediate. ontosight.aicymitquimica.com Its unique substitution pattern makes it a useful starting material for creating more complex molecules with specific biological or material properties. The reactivity of both the nitrile group and the chlorinated benzene ring allows for a range of chemical modifications.

The compound finds particular application in the agrochemical and pharmaceutical industries. ontosight.aicymitquimica.com In agrochemical research, substituted benzonitriles have been investigated for their phytotoxic properties. A study on various substituted benzonitriles identified 2,3,5-trichlorobenzonitrile (B1603440) and 2,3,4-trichlorobenzonitrile (B31827) as having significant herbicidal activity. cambridge.org This suggests that the trichlorobenzonitrile scaffold is of interest in the development of new crop protection agents.

In medicinal chemistry, the structural motif of 3,4,5-trichlorobenzonitrile can be incorporated into larger molecules to modulate their biological activity. While specific blockbuster drugs containing this exact fragment are not widely publicized, the use of such halogenated building blocks is a common strategy in drug discovery to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The compound serves as a key building block in synthetic chemistry, with ongoing relevance in both industrial and laboratory settings. cymitquimica.com

Chemical Compound Information

| Compound Name |

| 3,4,5-Trichlorobenzonitrile |

| Benzonitrile |

| 2,3,5-Trichlorobenzoic acid |

| 2,3,4-Trichlorobenzonitrile |

| 2,3,5-Trichlorobenzonitrile |

| 2,6-Dichlorobenzonitrile |

| 2,6-Dibromobenzonitrile |

| 2-Bromo-6-chlorobenzonitrile |

| 2,3,4-Trichloroaniline |

| 2,3,5-Trichloroaniline |

| 3,4,5-Trichlorobenzaldehyde |

| Hydroxylamine |

| 2,3,6-Trichlorobenzonitrile |

| 2,4,5-Trichlorobenzonitrile |

| 2,4,6-Trichlorobenzonitrile |

| 3,5-Dichlorobenzonitrile |

| 4-Chloro-3-fluorobenzonitrile |

| 2-Chloro-5-fluorobenzonitrile |

| 2,4-Dichlorobenzonitrile |

| 2,6-Dichlorobenzonitrile |

| 2,4-Dichloro-3-fluorobenzonitrile |

| 2,4-Dichloro-5-fluorobenzonitrile |

| 2,3,4-Trichloro-5-fluorobenzonitrile |

| 2,4,5-Trichloro-3-fluorobenzonitrile |

| 2-Chlorobenzonitrile |

| 4-Chlorobenzonitrile |

| 2,3-Dichlorobenzonitrile |

| 3,4-Dichlorobenzonitrile |

| 2,5-Dichlorobenzonitrile |

| 3-Chlorobenzonitrile |

| o-Chlorobenzonitrile |

| m-Chlorobenzonitrile |

| p-Chlorobenzonitrile |

| Dichlorobenzonitrile |

| p-Bromobenzonitrile |

| o-Bromobenzonitrile |

| m-Bromobenzonitrile |

| Dibromobenzonitrile |

| 2,3,4-Trichlorobenzoic acid |

| 3-Nitrobenzonitrile |

| 2,3,5-Trifluorobenzonitrile |

| 2,3,4-Trifluorobenzonitrile |

| 2,4,6-Trichlorophenylisonitrile |

| 2,4,6-Tribromobenzonitrile |

| Pentachlorobenzonitrile |

| 3,4,5-Trichlorobenzoic acid |

| 4-Amino-3-chloro-5-fluoro-6-(substituted)picolinates |

| 3-Chloro-4,5,6-trifluoropicolinonitrile |

| 3,4,5,6-Tetrachloropicolinonitrile |

| 2,4,6-Trichloro-1,3,5-triazine |

| 2,4-Dichlorobenzoic acid |

| 2,5-Dichlorobenzoic acid |

| 2,6-Dichlorobenzoic acid |

Chemical Properties of 3,4,5-Trichlorobenzonitrile

| Property | Value |

| Molecular Formula | C₇H₂Cl₃N |

| Molecular Weight | 206.5 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Low in water, more soluble in organic solvents |

| CAS Number | 6575-06-0 |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichlorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMCXFMAQAAAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215952 | |

| Record name | Benzonitrile, 3,4,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-06-0 | |

| Record name | 3,4,5-Trichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3,4,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,4,5 Trichlorobenzonitrile

Classical Synthetic Routes

Traditional methods for synthesizing 3,4,5-Trichlorobenzonitrile rely on foundational reactions in organic chemistry that allow for the introduction of the nitrile group onto a pre-halogenated benzene (B151609) ring.

The Sandmeyer reaction is a cornerstone method for introducing a cyano group onto an aromatic ring, starting from a primary aromatic amine. This versatile reaction proceeds through a diazonium salt intermediate and is catalyzed by copper(I) salts.

The process begins with the diazotization of an appropriate aryl amine, such as 3,4,5-trichloroaniline. This step involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. Diazonium salts are highly reactive and unstable at warmer temperatures, where they can decompose and form undesired byproducts like phenols.

Once the 3,4,5-trichlorobenzenediazonium salt is formed, it is treated with copper(I) cyanide (CuCN). The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution (SRNAr), where the diazonium group (-N₂⁺) is replaced by a cyanide group (-CN). The diazonium group is an excellent leaving group, as it is released as stable dinitrogen gas (N₂), driving the reaction to completion.

Reaction Scheme: Sandmeyer Synthesis of 3,4,5-Trichlorobenzonitrile

Note: This is a representative scheme. The starting material would be 3,4,5-trichloroaniline.

An alternative classical route involves the synthesis from aromatic trichloromethyl derivatives. A patented process describes the preparation of various aromatic nitriles, including 3,4,5-trichlorobenzonitrile, from the corresponding aromatic trichloromethyl compound. In this approach, a starting material like 3,4,5-trichlorobenzotrichloride would be reacted with ammonium (B1175870) chloride. This reaction is typically carried out by heating the mixture to high temperatures, for instance, up to 220-230°C. During this process, the trichloromethyl group is converted into a nitrile group, with hydrogen chloride evolving as a byproduct.

This method leverages readily available halogenated toluenes, which can be exhaustively chlorinated on the methyl group to form the benzotrichloride (B165768) intermediate. The subsequent reaction provides a direct pathway to the benzonitrile (B105546) product.

Optimization of Synthetic Processes

To enhance the viability of these synthetic routes for larger-scale production, significant effort is dedicated to optimizing reaction conditions and purification methods to maximize yield and product quality.

The optimization of synthetic processes is critical for improving efficiency and reducing costs. Key parameters that are frequently tuned include temperature, reaction time, and the molar ratio of reactants and catalysts.

For syntheses involving trichloromethyl precursors, optimization focuses on temperature and reaction duration. For example, in the conversion of 2,4-dichlorobenzotrichloride to the corresponding nitrile, the reaction mixture is heated to 230°C until the evolution of hydrogen chloride gas ceases, which takes approximately 2.5 hours. Adjusting these parameters can significantly impact the conversion rate and the selectivity towards the desired nitrile product.

| Parameter | Sandmeyer Reaction | Trichloromethyl Route | Impact on Yield |

| Temperature | 0-5°C (Diazotization) | 220-230°C | Prevents intermediate decomposition; ensures reaction completion. |

| Reactant Ratio | Stoichiometric or slight excess of NaNO₂ | Molar ratio of ammonium chloride to substrate from 1:1 to 3:1 | Drives reaction equilibrium and ensures complete conversion. |

| Catalyst | Copper(I) salts (e.g., CuCN) | Not always required, but catalysts like copper powder can be used in related reactions. | Facilitates the key substitution step. |

| Reaction Time | Dependent on reagent addition rate | Monitored by gas evolution (approx. 2.5-4 hours) | Ensures the reaction proceeds to completion. |

This table provides an interactive overview of key optimization parameters for the synthesis of 3,4,5-Trichlorobenzonitrile.

Effective purification is essential to isolate 3,4,5-Trichlorobenzonitrile from reaction byproducts, unreacted starting materials, and catalysts. The specific techniques employed depend on the synthetic route and the physical properties of the product and impurities.

Following the reaction of a trichloromethyl derivative with ammonium chloride, a typical workup involves discharging the reaction mixture into a solvent like toluene (B28343) and filtering it while cold. This step effectively removes inorganic salts, such as ammonium chloride and copper salts, as well as solid byproducts.

For many aromatic compounds, purification techniques such as rectification or distillation are employed. A multi-step rectification process can significantly increase the purity of the final product, potentially achieving purities greater than 96%. In some cases, a final neutralization step, using a mild base like soda ash, is performed to remove any residual acidic impurities before the final product is packaged.

Green Chemistry Approaches in Trichlorobenzonitrile Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly considered for the synthesis of specialty chemicals like 3,4,5-Trichlorobenzonitrile. The goal is to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.

One significant area of improvement is the management of hazardous intermediates. Diazonium salts, central to the Sandmeyer reaction, are known to be unstable and potentially explosive when isolated in solid form. The application of continuous flow chemistry offers a safer alternative to traditional batch processing. In a flow reactor, small quantities of the diazonium salt can be generated and immediately consumed in the subsequent cyanation step, minimizing the risk associated with the accumulation of this hazardous intermediate.

The choice of solvent is another key aspect of green synthesis. Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives, such as water or propylene (B89431) carbonate. While some reactions necessitate organic solvents, selecting those with lower toxicity and higher recyclability is preferred.

Furthermore, the development of more efficient catalytic systems can reduce waste by minimizing the amount of catalyst needed and enabling easier separation from the product. This aligns with the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. While specific green protocols for 3,4,5-trichlorobenzonitrile are not extensively detailed in the literature, the application of these general principles—such as flow chemistry for diazotization, use of greener solvents, and catalyst optimization—represents a clear path toward more sustainable production methods.

Catalytic Strategies and Environmentally Benign Reagents

The move away from stoichiometric reagents, which are consumed in a reaction and generate significant waste, towards catalytic alternatives is a cornerstone of green chemistry. researchgate.net Catalysts increase reaction rates and selectivity, can often be used in small quantities, and can be recycled and reused. researchgate.net While specific catalytic routes for the direct synthesis of 3,4,5-trichlorobenzonitrile are not extensively detailed in publicly available research, the principles can be applied from general benzonitrile synthesis.

For instance, ammoxidation of the corresponding trichlorotoluene would be a potential catalytic route. This process, widely used for other benzonitriles, typically involves a fluid-bed reactor with a complex metal oxide catalyst. The key advantage is the use of ammonia (B1221849) and air as reagents, which are cost-effective and have water as the primary byproduct. google.com

Another area of development is the use of environmentally benign reagents. For example, in the synthesis of benzonitriles from aldehydes, traditional methods might use hazardous reagents. A greener alternative involves using ionic liquids which can act as both a recyclable solvent and a catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.org

Table 1: Comparison of Reagent Types in Chemical Synthesis

| Reagent Type | Role in Reaction | Environmental Impact | Recyclability |

| Stoichiometric | Consumed during the reaction in a 1:1 or greater molar ratio with the substrate. | Often generates significant amounts of byproducts and waste. | Generally not recyclable, leading to disposal issues. |

| Catalytic | Used in small amounts to accelerate the reaction without being consumed. | Minimizes waste as it is not incorporated into the final product. researchgate.net | Often designed for easy separation and reuse over multiple cycles. |

| Benign | Substances that are non-toxic and have a minimal environmental footprint. | Reduces hazards associated with chemical processes and waste streams. | Varies, but the focus is on sustainable sourcing and biodegradability. |

Solvent-Free and Alternative Solvent Methodologies

Organic solvents are a major contributor to the environmental footprint of the chemical industry. Consequently, there is a strong drive to either eliminate them (solvent-free synthesis) or replace them with greener alternatives.

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste, simplifying purification processes, and often lowering energy consumption. For related compounds, such as nitriles derived from aldoximes, solvent-free methods using reagents like SnCl4 have been shown to be effective, proceeding with high yields. sphinxsai.com A patent for preparing fluorobenzonitriles from chlorobenzonitriles highlights the industry's interest in processes that use very small amounts of solvent or are entirely solvent-free, addressing challenges like stirring and product work-up. google.com

Alternative Solvents: When a solvent is necessary, the focus shifts to more environmentally friendly options. Water is a highly desirable green solvent due to its non-toxicity, availability, and safety. Ultrasound-assisted syntheses, for example, have been successfully carried out in water for various organic molecules. researchgate.net Ionic liquids are another class of alternative solvents that have gained attention. They are salts that are liquid at low temperatures, with negligible vapor pressure, which reduces air pollution. They can also be designed to be recyclable, acting as both the reaction medium and catalyst. rsc.org

Table 2: Hierarchy of Solvents in Green Chemistry

| Category | Examples | Rationale for Use |

| Recommended | Water, Supercritical CO₂, Ethanol, Isopropanol | Low environmental impact, non-toxic, readily available. |

| Usable | Toluene, Acetonitrile, Methanol | Acceptable performance but with some environmental or health concerns. |

| To be Avoided | Dichloromethane, Chloroform, Benzene, Diethyl ether | High toxicity, significant environmental hazards, and/or safety risks. |

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound is another key area of green chemistry research, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, leading to significantly shorter reaction times—often from hours to minutes. ijpsjournal.comnih.gov This is due to the direct and efficient heating of the reaction mixture, which can lead to higher yields and improved product purity. rasayanjournal.co.in While specific examples for 3,4,5-trichlorobenzonitrile are scarce, microwave-assisted organic synthesis (MAOS) has been widely applied to a variety of reactions, including nucleophilic substitutions, which are relevant to the synthesis of halogenated aromatic compounds. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, accelerates reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov Ultrasound-assisted synthesis is noted for leading to higher yields, shorter reaction times, and milder reaction conditions. orientjchem.org This technique has been successfully used in the one-pot synthesis of various heterocyclic compounds, demonstrating its potential as an energy-efficient and environmentally friendly method. nih.govorganic-chemistry.org

Principles of Atom Economy and Waste Minimization

Green chemistry emphasizes a proactive approach to pollution prevention by designing chemical processes that minimize waste from the outset. researchgate.net

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. jocpr.comskpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. cdn-website.com Reactions with high atom economy, such as addition reactions, are inherently more efficient and generate less waste. jocpr.com Designing a synthesis for 3,4,5-trichlorobenzonitrile with a high atom economy would involve choosing reaction pathways that maximize the incorporation of reactant atoms into the final molecule. wordpress.com

Waste Minimization: Waste minimization in the chemical industry is a broader concept that encompasses not only atom economy but also factors like reaction yield, recycling of reagents and solvents, and the elimination of hazardous byproducts. blazingprojects.com The E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product, is another important metric. The goal is to design processes with a low E-Factor. Strategies for waste minimization include optimizing reaction conditions to reduce byproduct formation, implementing recycling loops for solvents and catalysts, and choosing synthetic routes that avoid the use of toxic or difficult-to-handle materials. eolss.net

Chemical Reactivity and Reaction Mechanisms of 3,4,5 Trichlorobenzonitrile

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 3,4,5-Trichlorobenzonitrile. The aromatic ring, being electron-deficient, is susceptible to attack by nucleophiles. This reaction involves the displacement of a leaving group, typically a halide, from the aromatic ring. wikipedia.org

Influence of Chlorine Substituents and Nitrile Group on Reactivity

The reactivity of the benzene (B151609) ring in 3,4,5-Trichlorobenzonitrile towards nucleophilic attack is significantly enhanced by the cumulative electron-withdrawing effects of its substituents. Aromatic rings typically act as nucleophiles; however, the presence of strong electron-withdrawing groups can render them electrophilic and thus reactive towards nucleophiles. wikipedia.orgbyjus.com

Nitrile Group (-CN): The cyano group is a powerful electron-withdrawing group due to both induction and resonance. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. libretexts.orgresearchgate.net This activation is most effective when the group is positioned ortho or para to the leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.org

The combined effect of one nitrile group and three chlorine atoms makes the 3,4,5-Trichlorobenzonitrile ring highly electrophilic and primed for SNAr reactions. libretexts.org The rate of these reactions is favored by electron-withdrawing substituents that can stabilize the carbanion intermediate. masterorganicchemistry.com

Regioselectivity and Reaction Pathways

The regioselectivity of SNAr reactions on 3,4,5-Trichlorobenzonitrile is determined by the position of the leaving group relative to the strongly activating nitrile group. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

In 3,4,5-Trichlorobenzonitrile, there are three potential chlorine leaving groups at positions C3, C4, and C5.

Attack at C4: The chlorine atom at the C4 position is para to the electron-withdrawing nitrile group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitrile group through resonance. This provides significant stabilization, making the C4 position the most activated site for nucleophilic substitution.

Attack at C3 and C5: The chlorine atoms at the C3 and C5 positions are meta to the nitrile group. When attack occurs at these positions, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitrile group via resonance. libretexts.org Consequently, this intermediate is less stable, and substitution at the C3 and C5 positions is significantly less favorable than at C4.

Therefore, nucleophilic aromatic substitution reactions on 3,4,5-Trichlorobenzonitrile occur with high regioselectivity at the C4 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Polychlorinated Benzonitriles

| Substrate | Nucleophile | Major Product | Rationale |

|---|---|---|---|

| 3,4,5-Trichlorobenzonitrile | Sodium Methoxide (B1231860) | 3,5-Dichloro-4-methoxybenzonitrile | The nitrile group is para to the C4 chlorine, providing strong resonance stabilization for the Meisenheimer intermediate. libretexts.org |

Transformations of the Nitrile Functional Group

The cyano group of 3,4,5-Trichlorobenzonitrile is a versatile functional group that can undergo various transformations, most notably reduction and hydrolysis. researchgate.net

Reduction Reactions to Amines and Other Nitrogenous Compounds

Aromatic nitriles can be reduced to primary amines using strong reducing agents. chemistrysteps.com This conversion is a valuable synthetic route to benzylamine (B48309) derivatives.

Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. chemistrysteps.compressbooks.pub The reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com

Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride, this reagent effectively reduces a wide variety of aromatic nitriles to their corresponding benzylamines. nih.govresearchgate.net Reductions of benzonitriles with electron-withdrawing groups, such as the chloro-substituents in 3,4,5-Trichlorobenzonitrile, are generally faster and result in higher yields compared to those with electron-donating groups. nih.govresearchgate.net

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Nickel, Palladium) can also be used to reduce nitriles to primary amines. pressbooks.pub

The product of the reduction of 3,4,5-Trichlorobenzonitrile would be (3,4,5-Trichlorophenyl)methanamine.

Table 2: Representative Reduction Reactions of Substituted Benzonitriles

| Substrate | Reagent(s) | Product | Approximate Yield |

|---|---|---|---|

| 2,4-Dichlorobenzonitrile | BH₂(N(iPr)₂) / cat. LiBH₄ | 2,4-Dichlorobenzylamine | 99% nih.gov |

| 4-Methoxybenzonitrile | BH₂(N(iPr)₂) / cat. LiBH₄ | 4-Methoxybenzylamine | 80% nih.gov |

Hydrolysis Pathways to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.org This reaction proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orggoogle.com The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com Tautomerization of the resulting intermediate yields an amide. The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. weebly.comchemistrysteps.com The intermediate amide is formed after protonation steps. libretexts.org Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.org

Hydrolysis of 3,4,5-Trichlorobenzonitrile yields 3,4,5-Trichlorobenzoic acid.

Electrophilic Aromatic Substitution on the Chlorinated Benzene Ring

Electrophilic aromatic substitution (SEAr) is a type of reaction where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.orgminia.edu.eg For 3,4,5-Trichlorobenzonitrile, such reactions are highly unfavorable.

The benzene ring is severely deactivated towards electrophilic attack due to the potent electron-withdrawing nature of both the nitrile group and the three chlorine atoms. libretexts.orgwikipedia.org

Nitrile Group (-CN): Deactivates the ring through both inductive and resonance effects and is a meta-director. libretexts.org

Chlorine Atoms (-Cl): Deactivate the ring through their strong inductive effect, which outweighs their weak resonance-donating effect. They are ortho, para-directors. libretexts.org

The cumulative deactivating effect of these four substituents makes electrophilic substitution on the 3,4,5-Trichlorobenzonitrile ring extremely difficult, requiring harsh reaction conditions. wikipedia.org If a reaction were to occur, the regiochemical outcome would be dictated by the directing effects of the existing substituents. The two available positions for substitution are C2 and C6. Both positions are ortho to a chlorine atom (C3 and C5, respectively) and meta to the nitrile group and the C4 chlorine. Given that all substituents are deactivating, predicting the major product is complex, but the reaction would be exceptionally sluggish regardless of the position.

Cross-Coupling Reactions and Functionalization

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the use of a metal catalyst, most commonly palladium, to couple an organic halide with an organometallic reagent. For a substrate like 3,4,5-Trichlorobenzonitrile, the chlorine atoms offer potential sites for such transformations.

Palladium-Catalyzed Coupling Reactions of Trichlorobenzonitrile Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are widely employed for the functionalization of aryl halides. The reactivity of the chlorine atoms on the benzonitrile (B105546) ring would be influenced by their positions and the electronic nature of the nitrile group. In principle, 3,4,5-Trichlorobenzonitrile could undergo these reactions to replace one or more chlorine atoms with various functional groups.

However, a detailed search of scientific databases and literature did not yield specific examples or data tables for palladium-catalyzed coupling reactions of 3,4,5-Trichlorobenzonitrile. While the general mechanisms of these reactions are well-established for a wide range of aryl chlorides, the specific application to this particular trichlorinated benzonitrile, including optimized reaction conditions, catalyst systems, and product yields, is not reported in the available search results.

Other Metal-Catalyzed Functionalization Strategies

Beyond palladium, other transition metals such as nickel, copper, and ruthenium are also known to catalyze a variety of functionalization reactions on aryl halides. Nickel catalysts, being more earth-abundant and cost-effective, are increasingly used as alternatives to palladium for cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation and cyanation reactions, are also well-established methods for the transformation of aryl halides. Ruthenium catalysts are often employed in C-H activation and functionalization reactions.

As with palladium-catalyzed reactions, specific studies detailing the application of these other metal-catalyzed functionalization strategies to 3,4,5-Trichlorobenzonitrile are not available in the searched literature. Consequently, no data tables with specific research findings can be presented.

Underexplored Reaction Pathways and Mechanistic Insights

Given the lack of specific studies on the cross-coupling and functionalization reactions of 3,4,5-Trichlorobenzonitrile, this area represents an underexplored field of research. The selective functionalization of one or more chlorine atoms on the highly substituted ring presents a significant synthetic challenge and an opportunity for the development of novel catalytic systems.

Mechanistic investigations into the reactivity of 3,4,5-Trichlorobenzonitrile would be crucial for understanding the factors that govern regioselectivity and reactivity. Such studies could involve computational modeling and experimental approaches to probe the electronic and steric effects of the three chlorine atoms and the nitrile group on the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles. Understanding these factors would enable the rational design of catalysts and reaction conditions for the controlled functionalization of this compound.

Spectroscopic and Structural Elucidation of 3,4,5 Trichlorobenzonitrile

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

A thorough review of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for 3,4,5-trichlorobenzonitrile. Consequently, a definitive and experimentally validated description of its crystal packing and specific intermolecular interactions is not possible at this time.

However, based on the molecular structure of 3,4,5-trichlorobenzonitrile, several types of intermolecular interactions can be predicted to play a role in its solid-state assembly. The primary forces likely to govern the crystal packing include:

Dipole-dipole interactions: The presence of the electron-withdrawing nitrile (-C≡N) group and the three chlorine atoms induces a significant dipole moment in the molecule. These permanent dipoles would lead to electrostatic interactions between adjacent molecules, influencing their relative alignment in the crystal lattice.

Halogen bonding: The chlorine atoms on the benzene (B151609) ring have the potential to act as halogen bond donors, interacting with the electron-rich nitrogen atom of the nitrile group on a neighboring molecule. This type of non-covalent interaction has been increasingly recognized as a significant directional force in crystal engineering.

Table 1: Predicted Intermolecular Interactions in Crystalline 3,4,5-Trichlorobenzonitrile

| Interaction Type | Description |

|---|---|

| Dipole-Dipole | Arises from the permanent molecular dipole moment. |

| Van der Waals | Includes London dispersion forces and π-π stacking. |

Polymorphism and Crystallization Studies

There are no specific studies on the polymorphism or crystallization of 3,4,5-trichlorobenzonitrile reported in the peer-reviewed scientific literature. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they are chemically identical.

The potential for polymorphism in 3,4,5-trichlorobenzonitrile is plausible, as is the case for many substituted benzonitrile (B105546) derivatives. The presence of multiple functional groups capable of engaging in various intermolecular interactions suggests that different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to the formation of different crystalline forms.

A systematic investigation would be required to explore the polymorphic landscape of 3,4,5-trichlorobenzonitrile. Such a study would typically involve recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities, followed by characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Table 2: Investigational Methods for Polymorphism Screening

| Technique | Purpose |

|---|---|

| Recrystallization | To induce the formation of different crystal forms from various solvents. |

| X-ray Powder Diffraction (XRPD) | To identify unique crystalline phases based on their diffraction patterns. |

| Differential Scanning Calorimetry (DSC) | To detect thermal events such as melting and solid-solid phase transitions. |

Until such studies are conducted and published, the existence and nature of any polymorphs of 3,4,5-trichlorobenzonitrile remain an open area for scientific inquiry.

Advanced Applications and Functionalization of 3,4,5 Trichlorobenzonitrile

3,4,5-Trichlorobenzonitrile as a Synthetic Building Block

The strategic placement of three chlorine atoms and a nitrile group on the benzene (B151609) ring makes 3,4,5-trichlorobenzonitrile an important intermediate in organic synthesis. The electron-withdrawing nature of these substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential or simultaneous replacement of the chlorine atoms.

Precursor for Diverse Organic Molecules

3,4,5-Trichlorobenzonitrile serves as a key starting material for the synthesis of various organic molecules, particularly in the agrochemical and pharmaceutical industries. Chlorinated benzonitriles, in general, are recognized as crucial intermediates for producing herbicides, fungicides, and insecticides. For instance, isomers of dichlorobenzonitrile are utilized in the synthesis of the broad-spectrum fungicide chlorothalonil. While specific, large-scale applications of 3,4,5-trichlorobenzonitrile are not as broadly documented as some of its isomers, its chemical reactivity makes it a valuable precursor for creating novel compounds with potential biological activity.

One notable application is its use as a starting material in the synthesis of fluorinated benzonitriles. Through halogen exchange reactions, one or more of the chlorine atoms can be replaced with fluorine, yielding compounds that are important intermediates for crop protection agents, pharmaceuticals, and dyes.

The nitrile group itself can be transformed into other functional groups, further expanding the diversity of molecules that can be synthesized from this precursor. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones.

Introduction of Multiple Functional Groups into Aromatic Systems

The structure of 3,4,5-trichlorobenzonitrile allows for the systematic introduction of multiple functional groups onto an aromatic ring. The chlorine atoms can be substituted by a variety of nucleophiles, such as alkoxides, amines, and thiolates, through nucleophilic aromatic substitution reactions. The presence of the strongly electron-withdrawing nitrile group facilitates these substitutions, particularly at the positions ortho and para to it.

This step-wise substitution allows for the creation of highly functionalized aromatic systems with precise control over the substitution pattern. For example, by carefully selecting reaction conditions and nucleophiles, it is possible to replace one, two, or all three chlorine atoms, leading to a wide range of derivatives. This controlled functionalization is a powerful tool for medicinal chemists and materials scientists to fine-tune the electronic and steric properties of molecules to achieve desired biological activities or material properties.

The following table illustrates the potential for introducing various functional groups through nucleophilic aromatic substitution:

| Nucleophile | Reagent Example | Resulting Functional Group |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) |

| Amine | Ammonia (B1221849) (NH₃) | Amino (-NH₂) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Hydroxy (-OH) |

Role in Materials Science and Supramolecular Chemistry

The electronic properties of 3,4,5-trichlorobenzonitrile, stemming from its halogen and nitrile substituents, make it and its derivatives of interest in the fields of materials science and supramolecular chemistry.

Design of Charge-Transfer Systems

Charge-transfer (CT) complexes are formed between electron-rich (donor) and electron-poor (acceptor) molecules. The electron-deficient nature of the aromatic ring in 3,4,5-trichlorobenzonitrile, due to the presence of three chlorine atoms and a nitrile group, makes it a potential component in the design of charge-transfer systems. While specific studies on 3,4,5-trichlorobenzonitrile in this context are not widely reported, related polychlorinated and polyfluorinated benzonitriles have been investigated for their ability to form co-crystals and exhibit interesting electronic properties. These properties are crucial for the development of organic conductors, semiconductors, and non-linear optical materials.

Self-Assembly and Ordered Structures

The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of supramolecular chemistry and is essential for the bottom-up fabrication of functional materials. The rigid structure and potential for directional intermolecular interactions (such as halogen bonding and dipole-dipole interactions) of 3,4,5-trichlorobenzonitrile and its derivatives make them interesting candidates for crystal engineering and the design of self-assembling systems.

While the direct use of 3,4,5-trichlorobenzonitrile in creating ordered structures is an area for further exploration, the principles of supramolecular chemistry suggest that its derivatives, with appropriate modifications, could be designed to form liquid crystals, organic frameworks, or other ordered assemblies. The precise control over functionalization that this building block offers allows for the tailoring of intermolecular interactions to guide the self-assembly process.

Environmental Transformation and Degradation Pathways of Trichlorobenzonitriles

Photolytic Degradation in Aqueous Environments

Photolytic degradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. In aqueous environments, this process can be a significant pathway for the transformation of organic pollutants like 3,4,5-trichlorobenzonitrile.

While specific studies on the phototransformation products of 3,4,5-trichlorobenzonitrile are limited, research on its isomer, 2,4,5-trichlorobenzonitrile, a key photolysis product of the fungicide chlorothalonil, provides valuable insights mdpi.com. The photolysis of halogenated aromatic compounds often involves the cleavage of carbon-halogen bonds. Therefore, it is plausible that the phototransformation of 3,4,5-trichlorobenzonitrile could lead to the formation of dichlorobenzonitrile isomers through reductive dechlorination. Further degradation could result in the formation of various chlorinated and non-chlorinated aromatic byproducts.

The rate of photolysis is influenced by several environmental factors, including light intensity, pH, and the presence of other substances in the water semanticscholar.orgekb.egnih.gov. The degradation kinetics of such compounds often follow first-order or pseudo-first-order models semanticscholar.orgekb.egnih.gov.

Several factors can influence the rate of photolysis in aqueous environments:

Light Intensity: Higher light intensity generally leads to a faster rate of photodegradation semanticscholar.org.

pH: The pH of the water can affect the chemical form of a compound, which in turn can influence its susceptibility to photolysis ekb.egnih.gov.

Presence of Natural Organic Matter (NOM): Natural organic matter, such as humic acids, can act as photosensitizers, potentially accelerating the degradation of pollutants semanticscholar.org. Conversely, NOM can also absorb UV light, shielding the target compound and slowing down direct photolysis.

Nitrate (B79036) and Bicarbonate Ions: These common ions in natural waters can also play a role in the indirect photolysis of organic compounds.

Studies on other pesticides have shown that the half-life of photolytic degradation can range from hours to days, depending on these environmental conditions nih.gov. For instance, the photodegradation of trichloronitromethane was found to increase with increasing concentrations of nitrate ions, chloride ions, and humic acid semanticscholar.org.

Interactive Data Table: Factors Influencing Photodegradation of a Structurally Related Compound

| Parameter | Condition | Effect on Half-life | Reference Compound |

| Light Intensity | Increased UV lamp number | Decreased | Chlorothalonil mdpi.com |

| Water Matrix | Pond and paddy field water vs. ultrapure water | Decreased | Chlorothalonil mdpi.com |

| Reflective Materials | Use of silver-white aluminum foil | Decreased | Chlorothalonil mdpi.com |

| pH | Varied pH levels | Can accelerate degradation | Fubianezuofeng nih.gov |

| Temperature | Increased temperature | Can accelerate degradation | Fubianezuofeng nih.gov |

Biodegradation by Microbial Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of pollutants from the environment. The ability of microbial systems to degrade 3,4,5-trichlorobenzonitrile is dependent on the presence of specific enzymes capable of transforming the nitrile group and the chlorinated aromatic ring.

The primary enzymatic pathways for the initial breakdown of nitriles involve two main types of enzymes: nitrilases and nitrile hydratases.

Nitrilase Pathway: Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step.

Nitrile Hydratase/Amidase Pathway: This two-step pathway involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.

Research on the biodegradation of other benzonitrile (B105546) herbicides, such as dichlobenil, bromoxynil (B128292), and ioxynil (B1672095), has demonstrated the involvement of these enzymatic pathways nih.govgeus.dk. For example, the bacterium Aminobacter sp. MSH1 is capable of converting bromoxynil and ioxynil to their corresponding benzoic acid metabolites nih.govgeus.dk. This suggests that microbial communities in soil and water could potentially hydrolyze the nitrile group of 3,4,5-trichlorobenzonitrile to form 3,4,5-trichlorobenzoic acid.

The biodegradation of 1,2,4-trichlorobenzene (B33124) has been shown to result in the formation of dichlorophenols, indicating that dechlorination is a key step in the breakdown of the aromatic ring nih.gov. It is therefore plausible that the biodegradation of 3,4,5-trichlorobenzonitrile, following the initial hydrolysis of the nitrile group, would proceed through a series of dechlorination and ring-cleavage steps. The complete mineralization of the compound would ultimately depend on the metabolic capabilities of the present microbial consortia. Studies with natural soils have indicated that mineralization of some benzonitriles can occur within weeks nih.govgeus.dk.

Interactive Data Table: Biodegradation of Related Benzonitrile Herbicides

| Compound | Microbial Species | Key Metabolite | Degradation Pathway |

| Dichlobenil | Aminobacter sp. MSH1 | 2,6-dichlorobenzamide (BAM), 2,6-dichlorobenzoic acid (2,6-DCBA) | Nitrile hydratase/amidase nih.govgeus.dk |

| Bromoxynil | Aminobacter sp. MSH1 | 3,5-dibromo-4-hydroxybenzoic acid (BrAC) | Nitrile hydrolysis nih.govgeus.dk |

| Ioxynil | Aminobacter sp. MSH1 | 3,5-diiodo-4-hydroxybenzoic acid (IAC) | Nitrile hydrolysis nih.govgeus.dk |

Chemical Degradation Pathways

In addition to photolytic and microbial degradation, 3,4,5-trichlorobenzonitrile may undergo other chemical transformations in the environment. Abiotic degradation processes can include hydrolysis and reactions with other chemical species present in soil and water.

Hydrolysis, the reaction with water, can be a degradation pathway for some organic compounds. For nitriles, this process is generally slow under neutral pH conditions but can be accelerated by acidic or basic conditions. The hydrolysis of the nitrile group would lead to the formation of 3,4,5-trichlorobenzamide (B8779130) and subsequently 3,4,5-trichlorobenzoic acid. The rate of hydrolysis is dependent on factors such as temperature and pH.

Hydrolytic Transformations to Carboxylic Acid Derivatives

The transformation of trichlorobenzonitriles, such as 3,4,5-trichlorobenzonitrile, into their corresponding carboxylic acid derivatives is a significant degradation pathway in aqueous environments. This conversion occurs through hydrolysis, a chemical reaction in which water is a reactant. The process can be catalyzed by either acid or base and typically proceeds in two main stages. doubtnut.comdoubtnut.comaskfilo.comlibretexts.org

The initial step involves the hydrolysis of the nitrile group (-C≡N) to form an amide intermediate, in this case, 3,4,5-trichlorobenzamide. doubtnut.comaskfilo.comchemistrysteps.com Under acidic conditions, the nitrogen atom of the nitrile is protonated, which activates the carbon atom for a nucleophilic attack by water. chemistrysteps.comstudy.comyoutube.com Subsequent deprotonation and tautomerization lead to the formation of the amide. chemistrysteps.comstudy.com In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com

The second stage is the hydrolysis of the intermediate amide (3,4,5-trichlorobenzamide) to the final carboxylic acid product (3,4,5-trichlorobenzoic acid). doubtnut.comaskfilo.comchemistrysteps.com This step also occurs under either acidic or basic conditions, ultimately breaking the carbon-nitrogen bond of the amide and replacing it with a carboxyl group (-COOH), releasing ammonia or an ammonium (B1175870) ion in the process. doubtnut.comaskfilo.com While nitriles are generally unreactive, the use of heat and strong acidic or basic conditions facilitates this complete hydrolysis. libretexts.orgaskfilo.comweebly.com

Table 1: Hydrolytic Transformation Pathway of 3,4,5-Trichlorobenzonitrile

| Step | Reactant | Intermediate/Product | Conditions | Description |

|---|---|---|---|---|

| 1 | 3,4,5-Trichlorobenzonitrile | 3,4,5-Trichlorobenzamide | Acidic or Basic | Initial hydrolysis of the nitrile group to form an amide intermediate. doubtnut.comaskfilo.com |

| 2 | 3,4,5-Trichlorobenzamide | 3,4,5-Trichlorobenzoic Acid | Acidic or Basic | Further hydrolysis of the amide to the final carboxylic acid product. doubtnut.comaskfilo.com |

Formation of Other Nitrogenous Byproducts from Related Chlorinated Nitriles

In addition to hydrolysis to carboxylic acids, chlorinated nitriles and other organic nitrogen precursors can be transformed into a variety of other nitrogenous byproducts, particularly during water disinfection processes like chlorination and chloramination. acs.orgnih.govnih.gov These reactions can lead to the formation of disinfection byproducts (DBPs), some of which are of health concern.

During chlorination, organic nitrogen compounds can act as precursors to the formation of trichloramine (NCl₃), also known as nitrogen trichloride, which is a volatile and odorous compound. acs.org Nitriles, such as dichloroacetonitrile (B150184), have been identified as potential precursors to trichloramine. acs.org

Other significant classes of nitrogenous DBPs formed from the reaction of disinfectants with organic matter include haloacetonitriles (HANs), halonitromethanes (HNMs), and haloacetamides. nih.govresearchgate.net For example, the chlorination of various amino acids, which are common in natural waters, can lead to the formation of nitriles like cyanogen (B1215507) chloride and dichloroacetonitrile. acs.org The presence of bromide in the water can lead to the formation of more toxic brominated analogues of these DBPs. nih.gov Research has shown that nitrogen-containing heterocyclic compounds, such as those found in some pesticides and pharmaceuticals, can also serve as potent precursors for the formation of HANs, including dichloroacetonitrile (DCAN). acs.org

Table 2: Examples of Nitrogenous Byproducts from Chlorinated Nitriles and Related Precursors

| Byproduct Class | Specific Compound Example | Common Precursors | Formation Process |

|---|---|---|---|

| Chloramines | Trichloramine (NCl₃) | Ammonia, Amino Acids, Urea, Nitriles acs.orgnih.gov | Chlorination/Chloramination |

| Haloacetonitriles (HANs) | Dichloroacetonitrile (DCAN) | Amino Acids, Algal Organic Matter, Heterocyclic Compounds acs.orgacs.org | Chlorination/Chloramination |

| Halonitromethanes (HNMs) | Trichloronitromethane | Urea, Ammonia researchgate.net | Chlorination |

| Haloacetamides | Dichloroacetamide | Amides, Amino Acids | Chlorination/Chloramination |

| Aniline Analogs | Aniline | Benzophenone derivatives nih.gov | Chloramination |

Environmental Occurrence and Monitoring in Biota and Water Systems

Monitoring data specifically for 3,4,5-trichlorobenzonitrile in the environment is limited. However, information on related compounds, such as other trichlorobenzene isomers and the parent fungicide chlorothalonil, provides insight into the potential environmental presence of its degradation products. Chlorothalonil is known to degrade into various metabolites, and its use can lead to the contamination of soil and water. nih.gov

Trichlorobenzenes are generally hydrophobic and tend to adsorb to suspended solids and sediment in aquatic environments. cdc.gov Volatilization is also a significant environmental fate process for trichlorobenzenes released to surface water. cdc.gov Studies have been conducted to monitor for different trichlorobenzene isomers in water systems. For instance, a method was developed for the determination of 1,2,4-trichlorobenzene and 1,3,5-trichlorobenzene (B151690) in river water samples, with detection limits in the low nanogram per milliliter (ng/mL) range. researchgate.net

In a study of the Waka River in Japan, which flows through an industrial area, various mutagenic compounds were identified. While 3,4,5-trichlorobenzonitrile was not specifically reported, the study detected 3,3'-dichlorobenzidine, a chemical used in dye manufacturing, indicating industrial contamination of the water body. nih.gov Monitoring of aquatic biota, such as the crayfish Procambarus clarkii in Spain's Doñana National Park, has been used to assess the bioaccumulation of various environmental contaminants, including pharmaceuticals. nih.gov Although this study did not target trichlorobenzonitriles, it demonstrates a methodology for detecting persistent organic pollutants in wildlife.

Table 3: Environmental Occurrence Data for Related Compounds

| Compound | Matrix | Location | Concentration/Finding |

|---|---|---|---|

| Chlorothalonil | Surface Water | California, USA (1993-2000) | Detected in 1 of 705 samples at 0.29 µg/L. researchgate.net |

| 1,2,4-Trichlorobenzene | River Water (Tiber & Aniene) | Italy | Method detection limit of 0.02 ng/mL. researchgate.net |

| 1,3,5-Trichlorobenzene | River Water (Tiber & Aniene) | Italy | Method detection limit of 0.03 ng/mL. researchgate.net |

| 3,3'-Dichlorobenzidine | River Water | Waka River, Japan | Detected in the range of 13.2 to 104 µg/g of blue rayon equivalent. nih.gov |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for 3,4,5-Trichlorobenzonitrile

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. chemistryjournals.netsynthiaonline.comresearchgate.net Future research in the synthesis of 3,4,5-trichlorobenzonitrile will likely focus on the development of greener and more sustainable methods. Traditional routes for producing chlorinated aromatic compounds can involve harsh conditions and the use of hazardous reagents. chemistryjournals.net Therefore, a significant research thrust will be the exploration of alternative synthetic strategies that adhere to the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. chemistryjournals.netsynthiaonline.com

Key areas of investigation are expected to include:

Catalytic Systems: The development of novel catalysts, including transition metal complexes and organocatalysts, for the direct and selective chlorination of benzonitrile (B105546) or the cyanation of 1,2,3-trichlorobenzene. The goal is to achieve high yields and selectivity under milder reaction conditions, minimizing the formation of unwanted byproducts.

Flow Chemistry: The application of continuous flow technologies for the synthesis of 3,4,5-trichlorobenzonitrile can offer advantages in terms of safety, scalability, and process control. Flow reactors can enable precise control over reaction parameters, leading to improved yields and purity.

Alternative Reagents: Research into the use of less hazardous and more sustainable chlorinating or cyanating agents will be crucial. This includes exploring non-metallic cyano-group sources to circumvent the toxicity and waste issues associated with traditional metal cyanides. nih.gov The use of ionic liquids as recyclable reaction media and catalysts also presents a promising avenue for greener synthesis. researchgate.netrsc.orgsemanticscholar.org

Exploration of New Reactivity Patterns and Derivatization Strategies

The reactivity of 3,4,5-trichlorobenzonitrile is dictated by the interplay of the electron-withdrawing nitrile group and the three chlorine substituents on the aromatic ring. Future research will delve deeper into understanding and exploiting this reactivity to create a diverse range of derivatives with tailored properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack. Future studies will likely explore a wider range of nucleophiles to displace one or more chlorine atoms, leading to the synthesis of novel substituted benzonitriles. Quantum chemical calculations could be employed to predict the reactivity of different congeners in SNAr reactions. nih.gov

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Applying these reactions to 3,4,5-trichlorobenzonitrile could yield complex molecular architectures that are otherwise difficult to access.

Nitrile Group Transformations: The nitrile functionality itself is a versatile handle for further chemical modification. libretexts.org Research will continue to explore its conversion into other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, thereby expanding the chemical space accessible from this starting material. libretexts.orgrsc.orgrsc.org For instance, the hydrolysis of the nitrile to a carboxylic acid or an amide can be a valuable transformation. libretexts.orgrsc.orgrsc.org

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. Future research on 3,4,5-trichlorobenzonitrile will increasingly leverage advanced computational modeling to guide experimental efforts.

Reaction Mechanism and Regioselectivity: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving 3,4,5-trichlorobenzonitrile. This includes predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of selective synthetic strategies. nih.govacs.org

Property Prediction: Computational models can predict the physicochemical properties of novel derivatives of 3,4,5-trichlorobenzonitrile, such as their electronic properties, solubility, and stability. This information is crucial for designing molecules with specific applications in mind, for example, in materials science or medicinal chemistry.

Virtual Screening: For applications in drug discovery, computational docking and virtual screening can be used to predict the binding affinity of 3,4,5-trichlorobenzonitrile derivatives to biological targets. nih.gov This in silico approach can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The incorporation of halogens in drug candidates is a standard practice in medicinal chemistry to improve potency. nih.govacs.org

Expanding Applications in Emerging Fields of Chemical Science

The unique combination of a polychlorinated aromatic ring and a nitrile group endows 3,4,5-trichlorobenzonitrile with properties that make it an attractive building block for materials with novel functions. Future research will focus on harnessing these properties to develop new applications in emerging fields.

Materials Science: Polychlorinated aromatic compounds can serve as precursors to advanced materials. ijrar.org Research is expected to explore the incorporation of the 3,4,5-trichlorobenzonitrile motif into polymers, liquid crystals, and organic electronic materials. The high chlorine content could impart desirable properties such as flame retardancy and thermal stability. Polycyclic aromatic hydrocarbons (PAHs), which could potentially be synthesized from such precursors, have applications in organic electronics. nih.govfiveable.me

Medicinal Chemistry: The benzonitrile scaffold is a common feature in many pharmaceutical agents. nih.govnih.govresearchgate.net The chlorine atoms on the aromatic ring can modulate the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic properties. researchgate.net Future work will likely involve the synthesis and biological evaluation of 3,4,5-trichlorobenzonitrile derivatives as potential therapeutic agents, for instance, as enzyme inhibitors or receptor modulators. The nitrile group can act as a bioisostere for other functional groups and enhance binding affinity to target proteins. researchgate.net

Agrochemicals: Aromatic compounds are integral to the development of pesticides and herbicides. ijrar.org The structural features of 3,4,5-trichlorobenzonitrile make it a candidate for derivatization into new agrochemicals. Research in this area would focus on synthesizing analogs and screening them for herbicidal or pesticidal activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4,5-Trichlorobenzonitrile in laboratory settings?

- Methodology :

- Sandmeyer Reaction : Chlorinated anilines can be converted to nitriles via diazotization followed by substitution with cyanide. For example, 3,4,5-trichloroaniline can undergo diazotization with NaNO₂/HCl, followed by treatment with CuCN to yield 3,4,5-Trichlorobenzonitrile .

- Chlorination with BMC-Reagent : For higher chlorination, the BMC-reagent (AlCl₃, S₂Cl₂, SO₂Cl₂) enables selective chlorination of trichlorobenzonitrile precursors. Reaction conditions (e.g., molar ratios, temperature) must be optimized to avoid over-chlorination .

- Key Considerations : Purity of starting materials and reaction monitoring via TLC or GC-MS are critical to minimize isomer contamination.

Q. How is 3,4,5-Trichlorobenzonitrile characterized analytically?

- Methodology :

- High-Resolution Gas Chromatography (HRGC) : Paired with electron capture detection (ECD) or mass spectrometric detection (MSD) for isomer separation and quantification. Non-polar (e.g., DB-5) and semi-polar (e.g., DB-1701) columns resolve closely related congeners .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms regiochemistry. For example, distinct aromatic proton splitting patterns differentiate 3,4,5-substitution from other isomers .

- Data Interpretation : Retention indices in HRGC and spectral libraries (e.g., NIST) aid in unambiguous identification.

Q. What are the key physicochemical properties of 3,4,5-Trichlorobenzonitrile?

- Properties :

- Stability : Hydrolytically stable under acidic conditions but susceptible to nucleophilic attack at the nitrile group in basic media.

Advanced Research Questions

Q. What challenges arise in achieving regioselective synthesis of 3,4,5-Trichlorobenzonitrile, and how can they be mitigated?

- Challenges :

- Isomer Contamination : Competing chlorination pathways may yield 2,3,4- or 2,4,5-isomers.

- Reagent Specificity : BMC-reagent chlorination requires precise stoichiometry to avoid over-chlorination to tetrachloro derivatives .

- Solutions :

- Directed Metalation : Use directing groups (e.g., -OMe) on precursor aryl rings to guide chlorination positions, followed by deprotection .

- Microwave-Assisted Synthesis : Enhances reaction control and reduces side-product formation .

Q. How does the electronic environment of 3,4,5-Trichlorobenzonitrile influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The electron-withdrawing Cl and CN groups deactivate the aromatic ring, making nucleophilic substitution (e.g., hydroxylation) challenging.

- Catalysis : Lewis acids (e.g., FeCl₃) or phase-transfer catalysts (e.g., TBAB) enhance reactivity by polarizing the C-Cl bond .

- Case Study : Substitution with methoxy groups requires harsh conditions (e.g., NaOMe/DMF, 120°C), with yields <50% due to steric hindrance .

Q. What environmental monitoring strategies are effective for detecting 3,4,5-Trichlorobenzonitrile in combustion emissions?

- Sampling :

- Adsorbent Tubes : XAD-2 resin traps volatile PCBNs from flue gas. Post-sampling, analytes are eluted with dichloromethane .

- Analysis :

- HRGC-ECD/MSD : Limits of detection (LOD) ≤1 pg/m³ for PCBNs. Co-eluting isomers (e.g., 2,3,4-Trichlorobenzonitrile) are resolved using retention time locking (RTL) .

- Environmental Relevance : Detected in municipal waste incinerators, necessitating studies on its persistence and bioaccumulation .

Data Contradictions and Research Gaps

- Synthesis Yields : reports incomplete yields for PCBN synthesis, highlighting the need for optimized protocols.

- Bioactivity Data : While herbicidal activity is hypothesized (analogous to Dichlobenil), no direct evidence for 3,4,5-Trichlorobenzonitrile exists. Researchers should conduct enzyme inhibition assays (e.g., cellulose synthase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.